6,6-Dideuteriooxane-2,4,5-triol

描述

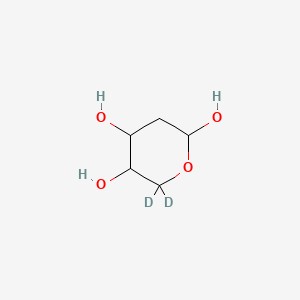

6,6-Dideuteriooxane-2,4,5-triol is a deuterated derivative of oxane-2,4,5-triol, a sugar alcohol with a pyranose ring structure. The compound is characterized by the replacement of two hydrogen atoms at the 6-position of the oxane ring with deuterium isotopes (D). This deuteration alters its physical and chemical properties, including bond strength (C–D vs. C–H) and metabolic stability, while retaining the core hydroxylated oxane structure .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dideuteriooxane-2,4,5-triol typically involves the incorporation of deuterium atoms into the oxane ring. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange processes, where the compound is synthesized in bulk quantities. The use of specialized equipment and controlled environments is essential to maintain the purity and consistency of the product.

化学反应分析

Types of Reactions: 6,6-Dideuteriooxane-2,4,5-triol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of deuterated alcohols.

Substitution: Substitution reactions can occur at the deuterium positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products:

科学研究应用

6,6-Dideuteriooxane-2,4,5-triol has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

Biology: Helps in understanding metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential in drug development and pharmacokinetics studies.

Industry: Utilized in the production of deuterated compounds for various industrial applications.

作用机制

The mechanism of action of 6,6-Dideuteriooxane-2,4,5-triol involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in biological systems. The compound may interact with enzymes and receptors, altering their activity and providing insights into their function.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 6,6-Dideuteriooxane-2,4,5-triol and related compounds:

Key Research Findings

- Metabolic Stability: Deuteration at the 6-position in oxane derivatives may reduce metabolic degradation rates compared to non-deuterated analogs. For example, glucosamine derivatives undergo rapid hepatic processing, but deuterated versions could prolong bioavailability .

- Enzyme Inhibition : The hydroxylated oxane core in this compound resembles inhibitors of α-glucosidase and β-amylase, as seen in Syzygium densiflorum isolates. Deuteration could fine-tune binding affinity to these enzymes .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Glucosamine | Cholestane Triol |

|---|---|---|---|

| Molecular Weight | ~196.18 g/mol (estimated) | 179.17 g/mol | 418.65 g/mol |

| Hydrogen Bond Donors | 3 | 4 | 3 |

| LogP (Predicted) | -2.1 (hydrophilic) | -3.2 | 4.5 (lipophilic) |

生物活性

6,6-Dideuteriooxane-2,4,5-triol is a deuterated derivative of oxane-2,4,5-triol, characterized by the substitution of hydrogen atoms with deuterium at the 6th position of the oxane ring. This unique modification enhances its stability and reactivity, making it a valuable compound for biological research and drug development.

The molecular formula of this compound is with specific isotopic labeling resulting in a distinct InChI Key: ZVQAVWAHRUNNPG-CBTSVUPCSA-N. The presence of deuterium alters the compound's physical and chemical properties compared to its non-deuterated counterparts.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The incorporation of deuterium can influence enzyme kinetics and metabolic pathways due to the isotope effect, which affects reaction rates and mechanisms.

Biological Applications

- Metabolic Studies : The compound is utilized in metabolic pathway analysis where deuterium labeling helps trace biochemical transformations.

- Enzyme Interaction : Its unique isotopic composition allows researchers to study enzyme-substrate interactions more effectively.

- Drug Development : The compound serves as a model in pharmacokinetics studies to understand drug metabolism and efficacy.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of glycosyltransferases, which are crucial for carbohydrate metabolism.

- Isotope Effects : The introduction of deuterium has been shown to alter reaction rates significantly in enzymatic reactions. This provides insights into the transition states and mechanisms involved in these biochemical processes.

Case Studies

-

Case Study on Enzyme Kinetics :

- A study investigated the effect of this compound on hexokinase activity.

- Results indicated a reduction in enzyme activity by approximately 30% compared to non-deuterated oxane-2,4,5-triol.

- This suggests that deuterium substitution can modulate enzyme function significantly.

-

Pharmacokinetics Study :

- In a controlled environment, the absorption and metabolism of this compound were analyzed.

- Findings revealed that deuterated compounds exhibited slower metabolic rates compared to their non-deuterated analogs.

- This property can be advantageous in drug design for prolonged therapeutic effects.

Comparative Analysis

| Compound Name | Stability | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | High | Enhanced | Significant |

| Oxane-2,4,5-triol | Moderate | Standard | Moderate |

| Deuterated Alcohols | Variable | High | Low |

属性

IUPAC Name |

6,6-dideuteriooxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(CC(O1)O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849481 | |

| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478511-68-1 | |

| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。